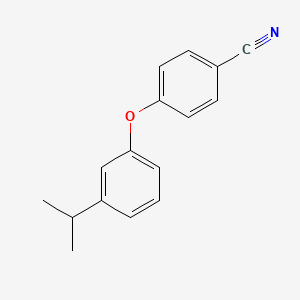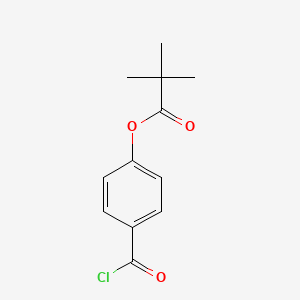![molecular formula C20H28N2O6 B8342534 (1S,3R,4S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic Acid CAS No. 365998-34-1](/img/structure/B8342534.png)
(1S,3R,4S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3R,4S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic Acid is a complex organic compound characterized by its unique cyclohexane ring structure with multiple functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3R,4S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic Acid typically involves multiple steps, including the protection of amino groups and the formation of the cyclohexane ring. Common reagents used in the synthesis include benzyloxycarbonyl chloride and tert-butoxycarbonyl chloride, which are used to protect the amino groups. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
(1S,3R,4S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the amino groups, often using reagents like sodium hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles like sodium hydride. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.
科学的研究の応用
(1S,3R,4S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic Acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (1S,3R,4S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
類似化合物との比較
Similar Compounds
Methylcyclohexane: A simpler cyclohexane derivative used as a solvent.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Uniqueness
(1S,3R,4S)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-[[(phenylmethoxy)carbonyl]amino]cyclohexanecarboxylic Acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
365998-34-1 |
|---|---|
分子式 |
C20H28N2O6 |
分子量 |
392.4 g/mol |
IUPAC名 |
(1S,3R,4S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C20H28N2O6/c1-20(2,3)28-19(26)22-16-11-14(17(23)24)9-10-15(16)21-18(25)27-12-13-7-5-4-6-8-13/h4-8,14-16H,9-12H2,1-3H3,(H,21,25)(H,22,26)(H,23,24)/t14-,15-,16+/m0/s1 |
InChIキー |
BJLAYQVPOJAUGS-HRCADAONSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@H](CC[C@@H]1NC(=O)OCC2=CC=CC=C2)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1NC(=O)OCC2=CC=CC=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Piperidin-1-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-ylamine](/img/structure/B8342468.png)












